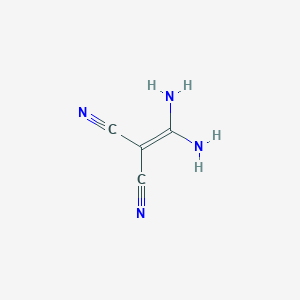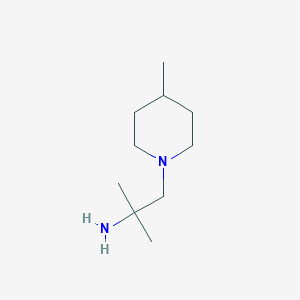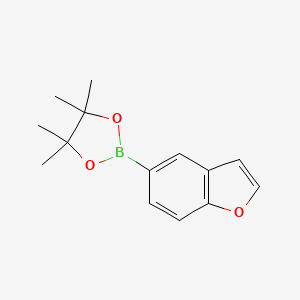![molecular formula C10H16N2O B1351233 [6-(Diethylamino)-3-pyridinyl]methanol CAS No. 690632-68-9](/img/structure/B1351233.png)
[6-(Diethylamino)-3-pyridinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(Diethylamino)-3-pyridinyl]methanol” is a chemical compound with the molecular formula C10H16N2O . It is a derivative of diethylamine, which is an organic compound with the formula (CH3CH2)2NH . The compound is typically available in oil form .
Synthesis Analysis
“[6-(Diethylamino)-3-pyridinyl]methanol” can be synthesized through various methods, with one common approach involving the nucleophilic substitution reaction of 6-chloropyridine-3-methanol with diethylamine. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Molecular Structure Analysis
The molecular structure of “[6-(Diethylamino)-3-pyridinyl]methanol” consists of a pyridine ring attached to a methanol group at the 3rd position and a diethylamino group at the 6th position .
Physical And Chemical Properties Analysis
“[6-(Diethylamino)-3-pyridinyl]methanol” is typically available in oil form . The compound has a molecular weight of 180.25 g/mol .
Aplicaciones Científicas De Investigación
Electrocatalytic Reduction of Carbon Dioxide
Research has explored the role of pyridinyl-based compounds in the electrocatalytic reduction of carbon dioxide to methanol, highlighting a novel approach to carbon capture and conversion technologies. A significant finding is that hydrogen-bonded pyridine dimers may act as pre-electrocatalysts in activating CO2, suggesting a mechanism that involves the formation of a hydrogen-bonded dimer as an intermediate step in the reduction process. This indicates a potential application of [6-(Diethylamino)-3-pyridinyl]methanol in sustainable energy solutions, particularly in carbon recycling and the production of methanol as a renewable fuel source (Yan, Gu, & Bocarsly, 2014).
Structural Chemistry and Hydrogen Bonding
In structural chemistry, the synthesis and characterization of compounds related to [6-(Diethylamino)-3-pyridinyl]methanol reveal insights into the nature of hydrogen bonding and molecular geometry. Studies have shown that certain pyridinyl derivatives form complex hydrogen-bonded structures with methanol, which could have implications for understanding molecular interactions in various chemical processes (Su, Gu, & Lin, 2011).
Photocatalysis and Methanol Production
The photocatalytic activities of pyridinyl-based ligands, including those related to [6-(Diethylamino)-3-pyridinyl]methanol, have been investigated, particularly their ability to catalyze the reduction of CO2 to methanol under light exposure. This research contributes to the development of photocatalytic systems for sustainable chemical synthesis, leveraging solar energy to convert greenhouse gases into valuable chemical products (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Propiedades
IUPAC Name |
[6-(diethylamino)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-7,13H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIPGLZKJOJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383418 |
Source


|
| Record name | [6-(diethylamino)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Diethylamino)-3-pyridinyl]methanol | |
CAS RN |
690632-68-9 |
Source


|
| Record name | 6-(Diethylamino)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(diethylamino)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)









